molecular formula C19H19ClN2O2S B2873994 N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide CAS No. 848736-92-5

N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide

Cat. No. B2873994
CAS RN: 848736-92-5
M. Wt: 374.88
InChI Key: NEJDNGRCEHKJKS-UHFFFAOYSA-N
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Description

N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. CHK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Scientific Research Applications

Synthesis and Drug Design Compounds with thiazole and propanamide moieties, such as those related to "N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide," are often synthesized for their potential therapeutic applications. These compounds are designed and synthesized through various chemical reactions, aiming to explore their biological activities and potential as therapeutic agents. The synthesis involves multi-step reactions, including nucleophilic substitution and condensation, to achieve novel scaffolds with desired properties (Nazir et al., 2018).

Biological Activity and Therapeutic Potential Thiazole derivatives are explored for their biological activities, including their role as urease inhibitors, which have implications in treating diseases caused by urease-producing pathogens. For instance, certain indole-based thiazole scaffolds have shown potent in vitro inhibitory potential against the urease enzyme, suggesting their therapeutic potential in drug design (Abbasi et al., 2020). Moreover, the structural diversity of these compounds allows for significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This is evidenced by the synthesis of novel heterocyclic derivatives that demonstrated promising activity against various cancer cell lines, indicating their potential as anticancer agents (Gomha et al., 2017).

Antimicrobial and Antifungal Applications The antimicrobial and antifungal activities of thiazole and propanamide derivatives make them candidates for developing new antimicrobial agents. Specific derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, which could be leveraged in creating new treatments for microbial infections (Dawbaa et al., 2021).

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-15-7-8-16(24-15)9-10-18(23)22-19-21-12-17(25-19)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJDNGRCEHKJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(5-ethylfuran-2-yl)propanamide

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